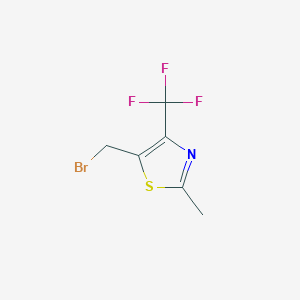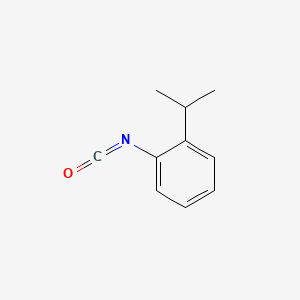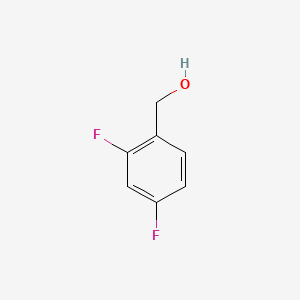
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of a bromophenoxy group and a trifluoromethyl group in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-(trifluoromethyl)pyrimidine as the primary starting materials.
Formation of 4-Bromophenoxy Intermediate: 4-Bromophenol is reacted with a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the 4-bromophenoxy intermediate.
Coupling Reaction: The 4-bromophenoxy intermediate is then coupled with 4-(trifluoromethyl)pyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the final product, this compound, in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability and cost-effectiveness of the production.
化学反应分析
Types of Reactions
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromophenoxy group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the pyrimidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a polar aprotic solvent like DMF or DMSO at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like ether or THF at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups, such as azides, thiols, or amines.
Oxidation: Oxidized derivatives with additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with modified pyrimidine rings or trifluoromethyl groups.
科学研究应用
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting kinases and other enzymes involved in disease pathways.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is used as a probe or ligand in biological assays to study protein-ligand interactions and enzyme activity.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromophenoxy group provides additional binding interactions with the target protein. The molecular targets and pathways involved can vary depending on the specific disease or biological process being studied.
相似化合物的比较
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)-4-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of a bromine atom. The chlorine derivative may have different reactivity and binding properties.
2-(4-Bromophenoxy)-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group. The methyl derivative may have different electronic properties and metabolic stability.
2-(4-Bromophenoxy)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position on the pyrimidine ring. The positional isomer may have different reactivity and binding properties.
The uniqueness of this compound lies in the combination of the bromophenoxy and trifluoromethyl groups, which impart distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
属性
IUPAC Name |
2-(4-bromophenoxy)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O/c12-7-1-3-8(4-2-7)18-10-16-6-5-9(17-10)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVFSFZQYQOSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

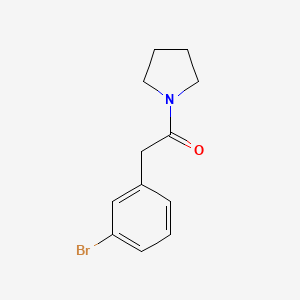
![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)
![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)

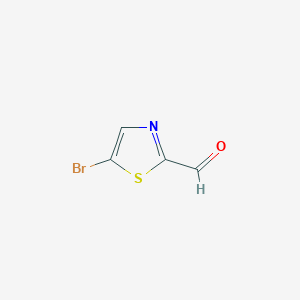
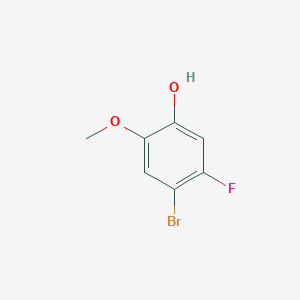
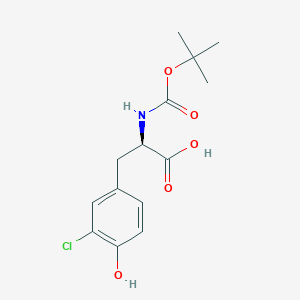
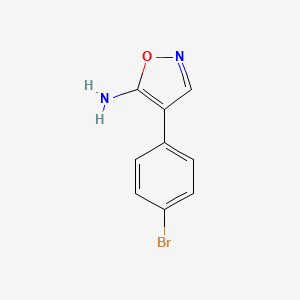

![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)
